N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide
Description
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a methyl group. The 2-position of the thiazole is linked to a propanamide chain terminating in a phenyl group. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors. The methoxy group on the phenyl ring may enhance solubility and influence electronic interactions, while the methyl group on the thiazole could modulate steric effects.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-19(16-9-11-17(24-2)12-10-16)22-20(25-14)21-18(23)13-8-15-6-4-3-5-7-15/h3-7,9-12H,8,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNQAJWFQZTUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been known to interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems.
Mode of Action
The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place. This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
For instance, some thiazole derivatives have been shown to stimulate insulin release and glucose uptake.
Pharmacokinetics
A study on a similar compound, n-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide, showed that it met the admet (absorption, distribution, metabolism, excretion, toxicity) and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound could have good bioavailability.
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 398.5 g/mol. The structure includes multiple functional groups that contribute to its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with appropriate thiazole precursors and phenylpropanamide derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as reflux and recrystallization.
Antiparasitic Activity
Recent studies have indicated that compounds related to this compound exhibit significant antiparasitic properties. For instance, derivatives like N-(4-methoxyphenyl)pentanamide have shown effectiveness against Toxocara canis, demonstrating a concentration-dependent reduction in parasite viability. The compound's mechanism appears to involve interference with the motility and viability of the nematodes over time, similar to established anthelmintics like albendazole .
Antimicrobial Properties
Compounds containing thiazole rings have been reported to possess antimicrobial activity against a variety of pathogens. Studies have shown that this compound can inhibit bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments indicate that while some thiazole derivatives exhibit cytotoxic effects on human cell lines, this compound shows comparatively lower toxicity profiles. For example, when tested on SH-SY5Y (human neuroblastoma) and Vero (monkey kidney) cell lines, the compound demonstrated reduced cytotoxicity relative to traditional chemotherapeutics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiparasitic | Effective against Toxocara canis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Lower toxicity compared to albendazole |
Study Insights
In a study investigating the pharmacokinetics of related compounds, it was found that modifications in the thiazole structure could enhance drug-likeness and bioavailability. This highlights the importance of structural optimization in developing effective therapeutic agents.
Comparison with Similar Compounds
The compound shares structural similarities with several thiazole- and amide-containing derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activity (where available):
Structural and Functional Group Analysis
Key Observations :
- Thiazole Substitution : The target compound’s 4-(4-methoxyphenyl) and 5-methyl groups differentiate it from analogs like 8e (phenyl-oxadiazole-sulfanyl) and the morpholine-containing derivative .
Physicochemical Properties
| Compound | Melting Point (°C) | LogP (Predicted) | H-Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | Not reported | ~3.2 (estimated) | 1 / 4 |
| 8e | 117–118 | 3.5 | 1 / 5 |
| 8h | 158–159 | 2.8 | 1 / 7 |
| Compound | Not reported | 2.1 | 2 / 6 |
Key Observations :
- The higher melting point of 8h (158–159°C) correlates with its nitro group, which enhances molecular rigidity.
- The target compound’s methoxy group likely reduces LogP compared to 8e’s phenyl-oxadiazole.
Spectroscopic Data
NMR Shifts :
IR Absorptions :
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide?
- Methodology : Synthesis typically involves two main steps:
Thiazole ring formation : Cyclization of precursors (e.g., thiourea derivatives with α-haloketones) under reflux in ethanol or methanol, often catalyzed by HCl or H₂SO₄ .
Amide coupling : Reaction of the thiazole intermediate with 3-phenylpropanoyl chloride using a base like triethylamine in anhydrous dichloromethane .
- Optimization : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) improve yields. Purity is confirmed via TLC and column chromatography .
Q. How is structural characterization performed for this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., methoxy protons at δ 3.8 ppm, thiazole carbons at δ 160–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 395.12) .
- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O of methoxy group) .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Impurities : Unreacted thiourea precursors or byproducts from incomplete cyclization.
- Mitigation : Purification via silica gel chromatography (hexane:ethyl acetate gradient) and recrystallization from ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Approach :
- Cross-validation : Use orthogonal assays (e.g., fluorescence-based and colorimetric assays for enzyme inhibition) .
- Experimental variables : Standardize cell lines (e.g., HepG2 vs. MCF-7), solvent (DMSO concentration <0.1%), and incubation times .
- Case study : Discrepancies in cytotoxicity data may arise from differential uptake in cell membranes; use confocal microscopy with fluorescent analogs to track cellular internalization .
Q. What computational methods are employed to model interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds with the thiazole ring and hydrophobic interactions with the phenyl group .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting critical residues (e.g., Arg120 in COX-2) .
Q. How is the compound’s stability evaluated under physiological conditions?
- Protocol :
pH stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hours; monitor degradation via HPLC .
Thermal stability : Heat at 40–60°C for 48 hours; LC-MS identifies breakdown products (e.g., hydrolysis of the amide bond) .
Q. What structure-activity relationship (SAR) strategies optimize biological activity?
- Modifications :
- Validation : Synthesize analogs and test against kinase panels (e.g., EGFR, VEGFR2) .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Models :
- Rodents : Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) .
- Zebrafish : High-throughput toxicity screening (LC₅₀ and teratogenicity) .
- Analytical methods : Plasma half-life measured via LC-MS/MS; metabolite identification using UPLC-QTOF .
Data Contradiction Analysis
- Case Example : Conflicting reports on antimicrobial efficacy against S. aureus (MIC 2 µg/mL vs. 32 µg/mL):
- Root cause : Differences in bacterial strain resistance profiles (e.g., MRSA vs. MSSA) .
- Resolution : Use CLSI guidelines for standardized broth microdilution and verify with disk diffusion assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
